molecular formula C23H25N3O5 B5332599 4-butoxy-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

4-butoxy-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide

Cat. No.: B5332599
M. Wt: 423.5 g/mol
InChI Key: UIGIQZQELUZHPH-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a benzamide core substituted with a butoxy group and a nitrophenyl group, along with a prop-2-enylamino moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the benzamide core is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Formation of the Prop-2-enylamino Moiety: The prop-2-enylamino group is synthesized through a multi-step process involving the formation of an intermediate, which is then coupled with the benzamide core under basic conditions.

    Final Assembly: The final compound is assembled by coupling the nitrophenyl and prop-2-enylamino intermediates with the benzamide core under controlled conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enylamino moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-butoxy-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The nitrophenyl group can participate in electron transfer reactions, while the prop-2-enylamino moiety can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-N-(3-nitrophenyl)benzamide: Lacks the prop-2-enylamino moiety, resulting in different reactivity and biological activity.

    4-butoxy-N-[(E)-1-(3-aminophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    4-butoxy-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(methylamino)prop-1-en-2-yl]benzamide: Features a methylamino group instead of a prop-2-enylamino group, affecting its reactivity and interactions.

Uniqueness

The uniqueness of 4-butoxy-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

4-butoxy-N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-3-5-14-31-20-11-9-18(10-12-20)22(27)25-21(23(28)24-13-4-2)16-17-7-6-8-19(15-17)26(29)30/h4,6-12,15-16H,2-3,5,13-14H2,1H3,(H,24,28)(H,25,27)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGIQZQELUZHPH-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.